6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of 4-methylaniline to form 4-methyl-2-nitroaniline, which is then coupled with a cyclohexene derivative under specific conditions to introduce the carbonyl and carboxylic acid functionalities. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
6-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carbonyl group can produce a carboxylic acid.
Scientific Research Applications
6-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The nitroaniline moiety can interact with enzymes or receptors, leading to changes in cellular processes. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-NITROANILINE: A precursor in the synthesis of the target compound.
CYCLOHEXENE-1-CARBOXYLIC ACID: Another precursor used in the synthesis.
NITROBENZENE DERIVATIVES: Compounds with similar nitro groups that exhibit comparable reactivity.
Uniqueness
6-[(4-METHYL-2-NITROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O5 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
6-[(4-methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H16N2O5/c1-9-6-7-12(13(8-9)17(21)22)16-14(18)10-4-2-3-5-11(10)15(19)20/h2-3,6-8,10-11H,4-5H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
UEXKHZZFXLMYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC=CCC2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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